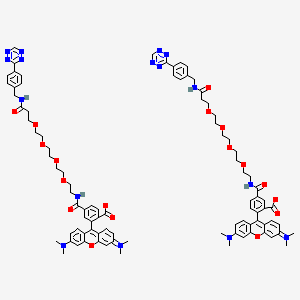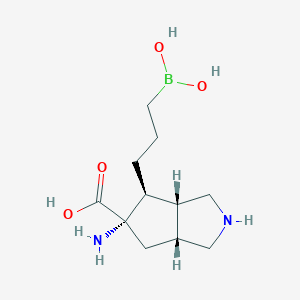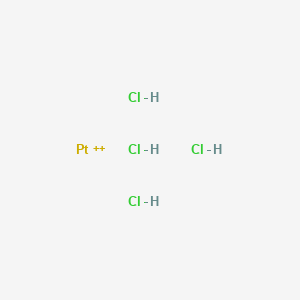
Platinum(2+);tetrahydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum(2+);tetrahydrochloride, also known as platinum(II) chloride, is a chemical compound with the formula PtCl4. It is a coordination complex where platinum is in the +2 oxidation state, and it is coordinated by four chloride ions. This compound is of significant interest due to its applications in various fields, including catalysis, materials science, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Platinum(2+);tetrahydrochloride can be synthesized through several methods. One common approach involves the reaction of hexachloroplatinic acid (H2PtCl6) with hydrochloric acid (HCl) under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization .
Another method involves the reaction of platinum metal with chlorine gas at elevated temperatures. This high-temperature reaction produces platinum(II) chloride directly .
Industrial Production Methods
In industrial settings, this compound is often produced by the chlorination of platinum sponge or platinum black. The process involves passing chlorine gas over the platinum material at high temperatures, resulting in the formation of platinum(II) chloride .
Análisis De Reacciones Químicas
Types of Reactions
Platinum(2+);tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form platinum(IV) chloride (PtCl4) when exposed to chlorine gas.
Reduction: It can be reduced to metallic platinum using reducing agents such as hydrogen gas.
Substitution: It can undergo ligand substitution reactions where the chloride ligands are replaced by other ligands such as ammonia or phosphines.
Common Reagents and Conditions
Oxidation: Chlorine gas is commonly used as the oxidizing agent.
Reduction: Hydrogen gas or other reducing agents like sodium borohydride can be used.
Substitution: Ligands such as ammonia, phosphines, and thiols are used in substitution reactions, typically in an aqueous or organic solvent.
Major Products Formed
Oxidation: Platinum(IV) chloride (PtCl4)
Reduction: Metallic platinum (Pt)
Substitution: Various platinum(II) complexes with different ligands
Aplicaciones Científicas De Investigación
Platinum(2+);tetrahydrochloride has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of platinum(2+);tetrahydrochloride, particularly in biological systems, involves its ability to form coordination complexes with biomolecules. In the context of anticancer activity, it binds to DNA, forming cross-links that inhibit DNA replication and transcription, ultimately leading to cell death . The compound’s interactions with proteins and other cellular components also contribute to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Platinum(IV) chloride (PtCl4): A higher oxidation state of platinum with different reactivity and applications.
Cisplatin (cis-diamminedichloroplatinum(II)): A well-known platinum-based anticancer drug with a different ligand environment.
Platinum(II) bromide (PtBr2): Similar to platinum(2+);tetrahydrochloride but with bromide ligands instead of chloride.
Uniqueness
This compound is unique due to its specific coordination environment and reactivity. Its ability to undergo various chemical transformations and form stable complexes with a wide range of ligands makes it a versatile compound in both research and industrial applications .
Propiedades
Fórmula molecular |
Cl4H4Pt+2 |
|---|---|
Peso molecular |
340.9 g/mol |
Nombre IUPAC |
platinum(2+);tetrahydrochloride |
InChI |
InChI=1S/4ClH.Pt/h4*1H;/q;;;;+2 |
Clave InChI |
SVZRVTAEYVVVPM-UHFFFAOYSA-N |
SMILES canónico |
Cl.Cl.Cl.Cl.[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


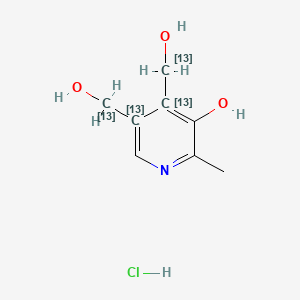
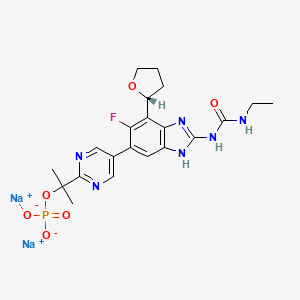
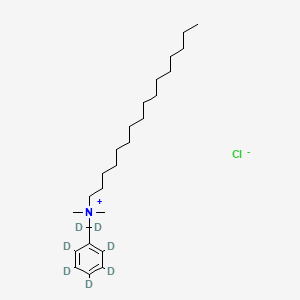
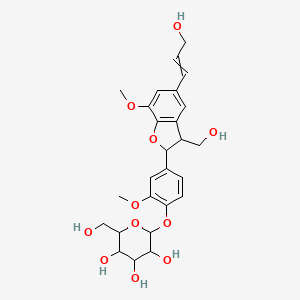
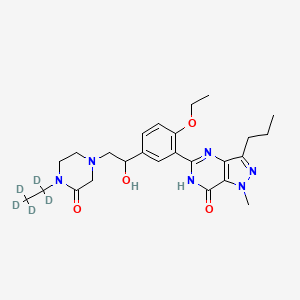
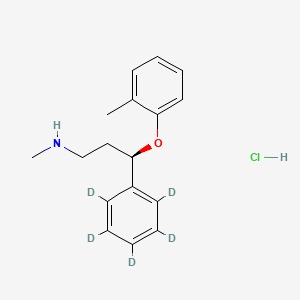
![Methyl 14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12429405.png)
![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/structure/B12429413.png)
![4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12429420.png)
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate](/img/structure/B12429424.png)
![(S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate](/img/structure/B12429427.png)
